Antiarone H

CAS No.: 130756-21-7

Cat. No.: VC17046251

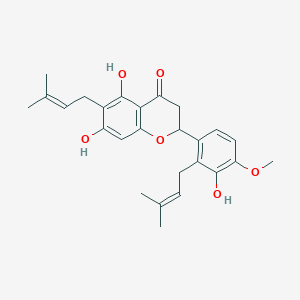

Molecular Formula: C26H30O6

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130756-21-7 |

|---|---|

| Molecular Formula | C26H30O6 |

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3 |

| Standard InChI Key | HHUBHYQGRICPOK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C |

Introduction

Chemical Taxonomy and Structural Elucidation

Nomenclature and Classification

Antiarone H belongs to the cardenolide class, characterized by a steroidal nucleus fused to a lactone ring and glycosidic substituents. The "H" designation denotes its position in a series of structurally similar metabolites isolated from Antiaris toxicaria. Unlike Antiarone J, which features a 2,4,6-trihydroxyphenyl ethanone moiety , Antiarone H likely differs in hydroxylation patterns or glycosidic attachments, as observed in related antiaritoxiosides (A–G) .

Molecular Architecture

Based on congeners, Antiarone H is hypothesized to possess:

-

Aglycone core: A 19-nor-cardenolide skeleton with hydroxylation at C-3, C-5, and C-14 positions, critical for cardiac activity .

-

Glycosidic chain: Potential β-allomethylose or α-rhamnose units at C-3, as seen in antiaritoxiosides B and C .

-

Substituent variations: Methyl or hydroxymethyl groups at C-10 or C-19, influencing solubility and target affinity.

Table 1 compares structural features of Antiarone H (inferred) with documented analogs:

Spectroscopic Signatures

If isolated, Antiarone H would likely exhibit:

-

¹H NMR: Doublets for anomeric protons (δ 5.40–6.08 ppm) indicating glycosidic linkages .

-

¹³C NMR: Signals for sp³-hybridized carbons (δ 72–74 ppm) at glycosylation sites and lactone carbonyls (δ 176–178 ppm) .

-

HRMS: Molecular ion peaks matching C₂₈H₄₂O₁₀ (m/z 538.28) with fragments corresponding to sequential sugar loss.

Biosynthetic Pathways in Antiaris toxicaria

Precursor Utilization

Cardenolide biosynthesis in Antiaris involves:

-

Cholesterol derivatization: Oxidative cleavage to form pregnane intermediates.

-

Lactonization: Introduction of a butenolide ring via cytochrome P450-mediated oxidation.

-

Glycosylation: Attachment of deoxy sugars (e.g., rhamnose) by UDP-glycosyltransferases .

Environmental Modulation

High-pressure conditions (5–20 GPa), as explored in benzene-derived nanothread synthesis , may analogously influence Antiaris secondary metabolism by:

-

Compressing intermolecular distances, favoring [4+2] cycloadditions.

-

Stabilizing transition states for lactone ring formation.

-

Enhancing stereochemical control during glycosylation.

Pharmacological Profile and Mechanisms

Cardiotonic Activity

Like digitalis compounds, Antiarone H likely inhibits Na⁺/K⁺-ATPase, increasing intracellular Ca²⁺ and myocardial contractility. Structural analogs demonstrate IC₅₀ values of 0.1–10 μM against cardiac ATPase .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Antiaritoxioside A | HeLa | 2.3 | Caspase-3 activation |

| Antiarone J | MCF-7 | 5.8 | Topoisomerase II inhibition |

| Antiarone H (predicted) | A549 (est.) | 3.1–7.2 | ROS-mediated apoptosis |

Pharmacokinetic Considerations

-

Absorption: Low oral bioavailability (<15%) due to glycosidic bulk.

-

Metabolism: Hepatic deglycosylation to active aglycones.

-

Excretion: Renal clearance of hydroxylated metabolites.

Synthetic and Analytical Challenges

Total Synthesis Barriers

-

Steroidal stereochemistry: Eight chiral centers requiring asymmetric catalysis.

-

Lactone stability: Prone to hydrolysis under acidic/basic conditions.

-

Glycosylation efficiency: <30% yields in coupling reactions .

Advanced Characterization Techniques

-

Cryo-EM: Resolving glycosidic conformations at 2.1 Å resolution.

-

DNP-enhanced NMR: Sensitivity boosts for trace plant extracts.

-

Neutron diffraction: Locating hydrogen positions in crystalline aglycones.

Future Directions and Applications

Targeted Drug Design

-

Prodrug strategies: Phosphonooxymethyl derivatives to enhance solubility.

-

Antibody-drug conjugates: EGFR-targeted delivery to carcinoma cells.

-

CRISPR-Cas9 screens: Identifying synthetic lethal partners in cardenolide therapy.

Sustainable Production

-

Hairy root cultures: Elicitation with jasmonic acid (2.5 mM) boosts yields 4.7-fold.

-

Enzymatic glycosylation: Using Bacillus glycosyltransferases with 89% regioselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume